molecular formula C25H28N4O5 B2469107 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116074-29-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2469107
CAS RN: 1116074-29-3
M. Wt: 464.522
InChI Key: MYARNFJONGXSBD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, a compound with a complex molecular structure, is involved in various chemical synthesis processes. For instance, its analogs are used in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, a compound with potential pharmaceutical applications (Zaki, El-Dean, & Radwan, 2014).

Ethylene Biosynthesis Inhibition

Compounds related to this compound, such as pyrazinamide derivatives, have been identified as inhibitors of ethylene biosynthesis in plants. This inhibition is significant in reducing postharvest loss of fruits and flowers, suggesting potential agricultural applications (Sun et al., 2017).

Analgesic and Anti-Inflammatory Properties

Related chemical structures have been explored for their analgesic and anti-inflammatory properties. For example, certain benzodifuranyl derivatives exhibit significant inhibition of cyclooxygenase enzymes, suggesting their utility in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Interaction with CB1 Cannabinoid Receptor

Compounds structurally similar to this compound have been studied for their interaction with the CB1 cannabinoid receptor. These studies help in understanding the molecular dynamics of receptor-ligand interactions, which is crucial for drug development in neurological and psychiatric disorders (Shim et al., 2002).

Crystal Structures and Chemical Bonding

The compound and its analogs have been a subject of study in crystallography, providing insights into molecular bonding and interactions. Understanding these structural aspects is vital for the development of new materials and drugs (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Potential Antimicrobial Agents

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in treating infections (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-31-21-8-3-18(17-22(21)32-2)9-10-27-24(30)19-4-6-20(7-5-19)34-25-23(26-11-12-28-25)29-13-15-33-16-14-29/h3-8,11-12,17H,9-10,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYARNFJONGXSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.